molecular formula C11H19NO2 B13320491 (2S,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid

(2S,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid

Cat. No.: B13320491
M. Wt: 197.27 g/mol
InChI Key: XRZWVSXEDRYQGC-UWVGGRQHSA-N
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Description

(2S,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a cyclohexyl group attached to the pyrrolidine ring, which imparts unique chemical and physical properties. It is often used in various scientific research applications due to its ability to interact with biological molecules and its potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or chiral catalysts to induce the formation of the (2S,4R) configuration. The reaction conditions often include the use of solvents such as dichloromethane or methanol, and temperatures ranging from -20°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are often employed for the separation and purification of the enantiomers .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2S,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a chiral auxiliary, influencing the stereochemistry of reactions and stabilizing the transition states. It may also interact with proteins, altering their conformation and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific chiral interactions and stability.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

(2S,4R)-4-cyclohexylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H19NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h8-10,12H,1-7H2,(H,13,14)/t9-,10-/m0/s1

InChI Key

XRZWVSXEDRYQGC-UWVGGRQHSA-N

Isomeric SMILES

C1CCC(CC1)[C@H]2C[C@H](NC2)C(=O)O

Canonical SMILES

C1CCC(CC1)C2CC(NC2)C(=O)O

Origin of Product

United States

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